维亚林A

描述

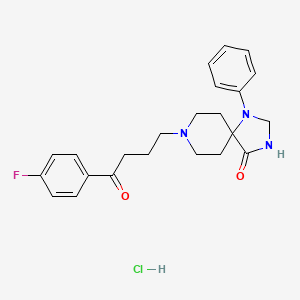

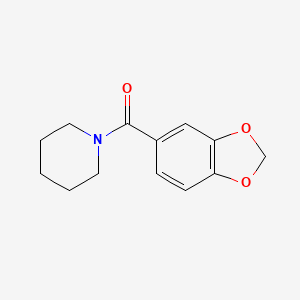

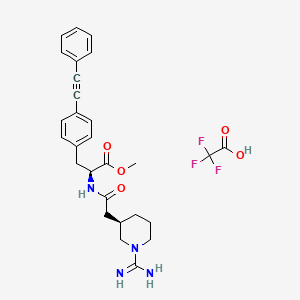

维亚林A是一种从中国真菌瓦氏地星(Thelephora vialis)中分离得到的天然化合物。 它是一种有效的肿瘤坏死因子-α(TNF-α)生成抑制剂,并具有强烈的抗炎和抗氧化特性 。 This compound是一种三联苯衍生物,这意味着它由三个苯环以线性排列连接而成 .

科学研究应用

维亚林A具有广泛的科学研究应用:

化学: 它作为研究三联苯衍生物及其化学性质的模型化合物。

生物学: This compound用于研究TNF-α生成的抑制及其对炎症途径的影响.

医学: 由于其强大的抗炎特性,this compound正在被研究用于治疗类风湿性关节炎和克罗恩病等疾病的潜在治疗应用.

作用机制

维亚林A主要通过抑制泛素特异性肽酶4 (USP4) 和泛素特异性肽酶5 (USP5) 的酶活性发挥作用 。这种抑制导致TNF-α和其他炎症细胞因子的生成减少。 此外,this compound促进Keap1的降解,增强抗氧化反应 .

类似化合物:

维亚林B: 另一种具有类似抑制TNF-α生成效果的三联苯衍生物.

橘红素A: 一种罕见的对-三联苯化合物,具有强大的USP4结合能力.

甘巴聚宁B: 从瓦氏地星中分离出的另一种抗氧化化合物.

This compound的独特性: This compound因其对TNF-α生成的极强抑制作用而脱颖而出,其IC50值为90 pM 。它作为抗炎和抗氧化剂的双重作用使其成为科学研究和潜在治疗应用中的一种独特而有价值的化合物。

生化分析

Biochemical Properties

Vialinin A interacts with several enzymes, proteins, and other biomolecules. It is a potent inhibitor of TNF-α, USP4, USP5, and sentrin/SUMO-specific protease 1 (SENP1) . The interaction of Vialinin A with these biomolecules contributes to its role in biochemical reactions .

Cellular Effects

Vialinin A has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, Vialinin A has been shown to reduce oxidative stress injury, promote the activation of the Keap1-Nrf2-ARE signaling pathway, and increase the protein degradation of Keap1 .

Molecular Mechanism

Vialinin A exerts its effects at the molecular level through several mechanisms. It inhibits the deubiquitinating enzymatic activity of USP4, leading to enhanced ubiquitination of Keap1 and subsequently promoting its degradation . This cascade causes the activation of Nrf2-dependent antioxidant response, culminating in a reduction of neuronal apoptosis and the amelioration of neurological dysfunction following ischaemic stroke .

Dosage Effects in Animal Models

The effects of Vialinin A vary with different dosages in animal models. In one study, Vialinin A was administered via lateral ventricular injection at a dose of 2 mg/kg after reperfusion

准备方法

合成路线和反应条件: 维亚林A可以通过一系列反应从芝麻酚合成。关键步骤包括:

双Suzuki-Miyaura偶联: 该反应涉及富电子芳基三氟甲磺酸酯与苯硼酸的偶联。

去甲氧基甲基化: 此步骤由2,3-二氯-5,6-二氰基-1,4-苯醌 (DDQ) 介导。

亚甲基缩醛的氧化去除: 这是使用四乙酸铅实现的.

工业生产方法: 虽然this compound的具体工业生产方法没有得到很好的记录,但上述合成路线为潜在的大规模生产提供了基础。在有机合成中使用常见试剂和条件表明,工业生产可以通过优化成为可能。

反应类型:

氧化: this compound表现出强烈的抗氧化特性,表明它参与氧化还原反应。

取代: 苯环上多个羟基的存在允许进行各种取代反应。

常见试剂和条件:

主要产物:

- 这些反应的主要产物是this compound本身,它通过上述步骤合成。

相似化合物的比较

Vialinin B: Another terphenyl derivative with similar inhibitory effects on TNF-α production.

Aurantiotinin A: A rare p-terphenyl compound with potent USP4 binding capacity.

Ganbajunin B: Another antioxidant compound isolated from Thelephora vialis.

Uniqueness of Vialinin A: Vialinin A stands out due to its extremely potent inhibition of TNF-α production, with an IC50 value of 90 pM . Its dual role as an anti-inflammatory and antioxidant agent makes it a unique and valuable compound for scientific research and potential therapeutic applications.

属性

IUPAC Name |

[3,4-dihydroxy-2,5-bis(4-hydroxyphenyl)-6-(2-phenylacetyl)oxyphenyl] 2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H26O8/c35-25-15-11-23(12-16-25)29-31(39)32(40)30(24-13-17-26(36)18-14-24)34(42-28(38)20-22-9-5-2-6-10-22)33(29)41-27(37)19-21-7-3-1-4-8-21/h1-18,35-36,39-40H,19-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOJUKCRPSUMHQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)OC2=C(C(=C(C(=C2C3=CC=C(C=C3)O)O)O)C4=CC=C(C=C4)O)OC(=O)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H26O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00468621 | |

| Record name | Vialinin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

562.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858134-23-3 | |

| Record name | Vialinin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

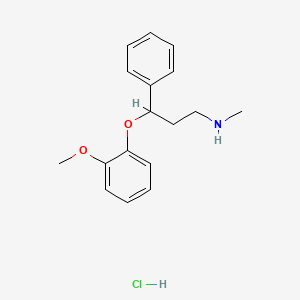

![N-[2-[4-[3-(4-amino-5-chloro-2-methoxyphenyl)-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide;hydrochloride](/img/structure/B1662567.png)

![N-[2-[4-[3-[4-amino-5-chloro-2-[(3,5-dimethoxyphenyl)methoxy]phenyl]-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide;hydrochloride](/img/structure/B1662568.png)